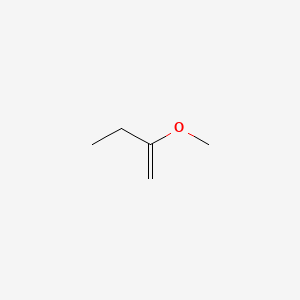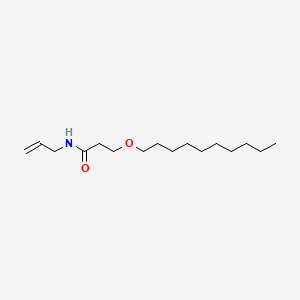
2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is a chemical compound with the molecular formula C18H19N3O2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide typically involves the reaction of 2-methylaminoacetanilide with a suitable isoquinoline derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity and altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide
- 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetanilide
- 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-3-yl)acetanilide
Uniqueness
2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54087-44-4 |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-(methylamino)-N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O2/c1-19-11-17(23)20-14-8-6-12(7-9-14)18-15-5-3-2-4-13(15)10-16(22)21-18/h2-9,18-19H,10-11H2,1H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
MWAVQYYNMDPWIO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)







![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)

